Home > Products > Screening Compounds P68445 > [Trp4]-beta-Amyloid (1-40)
[Trp4]-beta-Amyloid (1-40) -

[Trp4]-beta-Amyloid (1-40)

Catalog Number: EVT-247433
CAS Number:
Molecular Formula:
Molecular Weight: 4368.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Trp4]-beta-Amyloid (1-40) is a modified form of the beta-amyloid peptide, which is primarily associated with Alzheimer's disease. The standard beta-amyloid peptide consists of 40 to 42 amino acids, with the 1-40 variant being particularly significant due to its role in amyloid plaque formation in the brain. The modification at position 4, where tryptophan replaces the original amino acid, is of interest for its potential effects on the peptide's aggregation properties and neurotoxicity.

Source

Beta-amyloid peptides are derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The [Trp4] modification can be synthesized in vitro or introduced into cell cultures to study its effects on amyloid aggregation and toxicity.

Classification

Beta-amyloid peptides are classified as amyloidogenic peptides, which are capable of forming insoluble fibrils that accumulate in various tissues, particularly in the brains of individuals with Alzheimer's disease. The [Trp4] variant is categorized under modified peptides, specifically designed for research into amyloid aggregation mechanisms.

Synthesis Analysis

Methods

The synthesis of [Trp4]-beta-Amyloid (1-40) typically involves solid-phase peptide synthesis (SPPS), a common method for producing peptides in a controlled manner. This process allows for precise incorporation of amino acid residues, including the tryptophan substitution at position 4.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with a resin-bound amino acid, which undergoes deprotection and coupling steps to add subsequent amino acids sequentially.
    • Tryptophan is introduced at the fourth position during one of these coupling steps.
    • After the full sequence is assembled, the peptide is cleaved from the resin and purified, often using high-performance liquid chromatography.
  2. Characterization:
    • The synthesized peptide is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.
Molecular Structure Analysis

Structure

The molecular structure of [Trp4]-beta-Amyloid (1-40) retains the basic framework of beta-amyloid but includes a tryptophan side chain at position 4. This modification can influence the peptide's folding and aggregation behavior.

Data

Studies indicate that beta-amyloid (1-40) typically adopts a predominantly alpha-helical structure in solution but transitions to a beta-sheet configuration upon aggregation. The presence of tryptophan may enhance hydrophobic interactions, potentially accelerating fibril formation.

Chemical Reactions Analysis

Reactions

The primary reactions involving [Trp4]-beta-Amyloid (1-40) include:

  1. Aggregation: Under physiological conditions, [Trp4]-beta-Amyloid can aggregate into oligomers and fibrils.
  2. Interactions with Metal Ions: Beta-amyloids can bind metal ions such as copper and zinc, which may influence their aggregation and neurotoxicity.

Technical Details

Experimental studies often utilize techniques such as circular dichroism spectroscopy to monitor conformational changes during aggregation and fluorescence assays to assess oligomer formation.

Mechanism of Action

Process

The mechanism by which [Trp4]-beta-Amyloid (1-40) exerts its effects involves several key steps:

  1. Monomer Formation: The peptide exists initially as soluble monomers.
  2. Oligomerization: Monomers aggregate into soluble oligomers, which are believed to be highly toxic.
  3. Fibril Formation: Oligomers further assemble into insoluble fibrils that deposit as plaques in neural tissue.

Data

Research indicates that modifications such as tryptophan substitution can alter the kinetics of these processes, potentially increasing toxicity or changing the nature of plaque formation.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 4.3 kDa for beta-amyloid (1-40).
  • Solubility: Generally soluble in aqueous solutions but may precipitate under certain conditions due to aggregation.

Chemical Properties

  • Stability: The stability of [Trp4]-beta-Amyloid can be influenced by pH, temperature, and ionic strength.
  • Aggregation Propensity: The presence of tryptophan may increase hydrophobic interactions, promoting faster aggregation compared to unmodified beta-amyloid (1-40).
Applications

Scientific Uses

[Trp4]-beta-Amyloid (1-40) serves several important roles in scientific research:

  1. Alzheimer's Disease Research: It is used to study mechanisms of amyloid aggregation and toxicity.
  2. Drug Development: Modified peptides like [Trp4]-beta-Amyloid can be employed in screening assays for potential therapeutic compounds targeting amyloid-related pathologies.
  3. Biomarker Studies: Understanding how modifications affect aggregation can aid in developing biomarkers for early detection of Alzheimer's disease.
Theoretical Frameworks for [Trp4]-Beta-Amyloid (1-40) in Neurodegenerative Pathology

Amyloid Cascade Hypothesis: Role of Modified Aβ Isoforms in Synaptic Dysfunction

The amyloid cascade hypothesis positions Aβ aggregation as the initiating molecular event in Alzheimer's disease (AD), triggering synaptic dysfunction, tau pathology, and neurodegeneration. Within this framework, modified Aβ isoforms—including tryptophan-substituted variants—serve as critical tools for dissecting structure-toxicity relationships. The [Trp⁴]-Aβ(1-40) variant, featuring phenylalanine-to-tryptophan substitution at position 4, exhibits distinct biophysical behavior compared to wild-type Aβ(1-40). While not naturally occurring, this engineered peptide provides unique insights into how specific residue alterations influence Aβ neurotoxicity pathways. Research demonstrates that Aβ oligomers (rather than fibrillar plaques) are the primary mediators of synaptic toxicity, disrupting long-term potentiation (LTP), impairing glutamate receptor trafficking, and inducing dendritic spine loss. Modified isoforms like [Trp⁴]-Aβ(1-40) allow precise mapping of regions involved in these pathological interactions [7] [9].

The substitution at residue 4 targets a region adjacent to the hydrophobic core (residues 17-21), potentially altering early oligomer formation and membrane interactions. Unlike wild-type Aβ(1-40), which primarily exists as a monomer/dimer mixture immediately after preparation, [Trp⁴]-Aβ(1-40) may form distinct soluble assemblies that differentially engage synaptic components. This modification provides experimental leverage to test the hypothesis that specific oligomeric conformations—rather than size alone—dictate neurotoxic potential. Engineered Aβ variants thus refine the amyloid cascade model by identifying conformational epitopes essential for initiating synaptic failure [7] [5].

Oligomerization Dynamics of [Trp⁴]-Beta-Amyloid (1-40): Comparative Analysis with Wild-Type Aβ(1-40)

The phenylalanine-to-tryptophan substitution at position 4 induces subtle but significant changes in aggregation kinetics and oligomer properties compared to wild-type Aβ(1-40). Kinetic analyses reveal that the lag phase duration—representing nucleation—remains largely unchanged in [Trp⁴]-Aβ(1-40), contrasting with substitutions at position 19 (F19W), which prolong nucleation. However, both variants ultimately form morphologically typical amyloid fibrils with cross-β structure, indicating that residue 4 substitution does not fundamentally alter the fibrillation pathway's endpoint [5].

Table 1: Comparative Aggregation Kinetics of Aβ(1-40) Variants

Aβ VariantLag Phase DurationFibril Formation RateFibril Morphology
Wild-Type8.2 ± 1.3 hours0.42 ± 0.05 h⁻¹Straight, bundled fibrils
[Trp⁴]-Aβ(1-40)8.5 ± 1.1 hours0.39 ± 0.04 h⁻¹Similar to wild-type
[Trp¹⁹]-Aβ(1-40)14.7 ± 2.2 hours*0.28 ± 0.03 h⁻¹*Similar to wild-type

*Significantly different vs. wild-type (p<0.01)

Spectroscopic analyses reveal distinctive environmental changes around the substitution site during oligomerization. Tryptophan fluorescence at position 4 shows minimal spectral shifts during fibril formation (Δλmax = 1-3 nm), in stark contrast to position 19 substitutions (F19W), which exhibit dramatic blue shifts (Δλmax ≈ 33 nm). This indicates that residue 4 resides in a relatively solvent-exposed environment even within mature fibrils, while residue 19 becomes buried in a hydrophobic core. Fluorescence quenching studies using acrylamide confirm this differential accessibility: W4 in fibrils remains highly accessible to aqueous quenchers (Stern-Volmer constant, Ksv ≈ 8.2 M⁻¹), whereas W19 becomes shielded (Ksv ≈ 2.1 M⁻¹). These findings demonstrate that residue 4 occupies a structurally distinct region less integrated into the fibril core [5] [2].

Structural Determinants of Neurotoxicity: Impact of Tryptophan Substitution at Position 4

The tryptophan substitution at position 4 creates a dual-purpose probe: a spectroscopic reporter and a modulator of Aβ interactions. Position 4 resides within the N-terminal extracellular domain (residues 1-16), which exhibits structural flexibility and solvent exposure in both monomers and fibrils. Unlike central hydrophobic cluster residues (e.g., F19, F20), position 4 does not participate directly in β-sheet formation or core stabilization. Instead, this region may mediate membrane interactions and oligomer surface properties. The bulky, amphipathic tryptophan side chain enhances hydrophobicity and π-π stacking potential, potentially altering early oligomer conformations or membrane-binding kinetics [5] [8].

Table 2: Structural and Environmental Properties of Tryptophan-Substituted Aβ(1-40) Fibrils

Property[Trp⁴]-Aβ(1-40)[Trp¹⁹]-Aβ(1-40)
Fluorescence λmax shift (fibril vs. monomer)Minimal (1-3 nm)Large (33 nm)
Stern-Volmer Constant (Ksv, acrylamide)8.2 ± 0.9 M⁻¹2.1 ± 0.3 M⁻¹*
Lipid-soluble TEMPO Quenching EfficiencyModerateHigh
Inferred EnvironmentPolar, solvent-exposedHydrophobic, buried
Role in Fibril CorePeripheralCentral

*Lower Ksv indicates reduced solvent accessibility

The retained solvent exposure of W4 in oligomers and fibrils suggests this residue may participate in protein-protein interactions or membrane binding. In cellular models, Aβ toxicity involves interactions with glutamatergic receptors (e.g., NMDAR), prion protein (PrPᶜ), or membrane lipids. The [Trp⁴] substitution could perturb these interactions by altering charge distribution or local conformation. Additionally, the indole ring of tryptophan is highly susceptible to oxidative modification, potentially enhancing radical formation under pathological conditions. Comparative studies show Aβ(1-42) generates more oxidative damage than Aβ(1-40) in vivo, suggesting C-terminal hydrophobicity influences toxicity. While position 4 substitutions may not directly replicate this, they provide insight into how N-terminal modifications affect redox activity [4] [9].

The [Trp⁴]-Aβ(1-40) variant demonstrates that not all hydrophobic substitutions equally impact neurotoxicity. Its preserved aggregation kinetics contrasts sharply with substitutions in the central hydrophobic cluster (residues 17-21), underscoring the regional specificity within Aβ for driving oligomerization. This positions [Trp⁴]-Aβ(1-40) as a tool to isolate N-terminal contributions to neurotoxicity, independent of core aggregation dynamics [5] [2].

Properties

Product Name

[Trp4]-beta-Amyloid (1-40)

Molecular Weight

4368.9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.